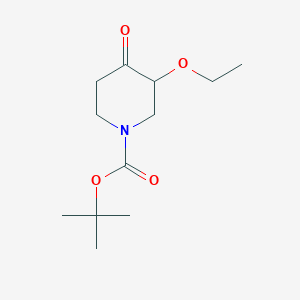

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1171127-44-8 . It has a molecular weight of 243.3 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-5-16-10-8-13 (7-6-9 (10)14)11 (15)17-12 (2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 243.3 .Wissenschaftliche Forschungsanwendungen

Stereoselective Syntheses

One study demonstrates the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride. These processes underline the potential of these compounds in creating stereochemically complex structures with high yield and specificity (Boev et al., 2015).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

Another application involves the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate as an important intermediate for creating novel protein tyrosine kinase Jak3 inhibitors. This process highlights an efficient approach for synthesizing such compounds starting from readily available reagents, showcasing the compound's role in drug discovery and development (Chen Xin-zhi, 2011).

Synthesis and Characterization of Schiff Base Compounds

The compound has also been used as a starting material for the synthesis and characterization of Schiff base compounds. These Schiff bases, derived from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrate significant chemical versatility, allowing for further applications in the development of novel materials and molecules (Çolak et al., 2021).

Creation of Piperidine Derivatives Fused with Oxygen Heterocycles

Research also explores the creation of piperidine derivatives fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work emphasizes the compound's utility in generating new cyclic structures, which could have implications in medicinal chemistry and the synthesis of bioactive molecules (Moskalenko & Boev, 2014).

Safety and Hazards

Wirkmechanismus

Remember to handle all chemicals with appropriate safety measures. According to the safety information, this compound has hazard statements H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGFRRMJROYVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)

![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)

![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)

![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)